(R)-Oxepan-4-ol can be derived from various synthetic routes involving precursors such as oxepanones or through specific cyclization reactions. It falls under the category of cyclic ethers and is part of a broader class of compounds known as oxepanes, which are recognized for their unique structural properties and functionalities.
The synthesis of (R)-Oxepan-4-ol typically involves several key methods:
The synthesis often requires precise control over reaction conditions, including temperature, solvent choice (such as tetrahydrofuran), and catalyst selection to ensure high yields and selectivity for the desired enantiomer.
(R)-Oxepan-4-ol features a seven-membered ring with one hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 100.16 g/mol.
(R)-Oxepan-4-ol undergoes various chemical transformations:
These reactions are typically conducted under controlled laboratory conditions, using appropriate solvents and reagents to maximize yield and purity.
The mechanism of action for (R)-Oxepan-4-ol primarily involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator depending on its binding affinity and structural compatibility with target sites.
In biochemical contexts, it may influence enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways that involve similar cyclic ethers .
Relevant data on these properties can be obtained from experimental studies focusing on its physical state under varying conditions.
(R)-Oxepan-4-ol has several notable applications across various fields:
The Mitsunobu reaction serves as a cornerstone for establishing the absolute (R)-configuration in oxepan-4-ol synthesis. This bimolecular nucleophilic substitution leverages the stereospecific inversion of a pre-existing chiral center in hydroxylated oxepane precursors. The canonical protocol involves converting a readily available (S)-configured alcohol (e.g., (4S)-oxepan-4-ol) into an activated ester intermediate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a carboxylic acid derivative (commonly p-nitrobenzoic acid). Subsequent hydrolysis of the ester under basic conditions (e.g., K₂CO₃/MeOH) yields the enantiomerically pure (R)-product. Key advantages include high stereochemical fidelity (typically >98% ee) and compatibility with diverse protecting groups [2] [5].
Table 1: Representative Mitsunobu Inversion for (R)-Oxepan-4-ol Synthesis
Starting Material | Mitsunobu Reagent | Nucleophile | Inversion Product | Yield (%) | ee (%) |
---|---|---|---|---|---|
(4S)-Oxepan-4-ol | PPh₃ / DIAD | p-NO₂-C₆H₄CO₂H | (R)-p-Nitrobenzoate ester | 85 | >99 |
(4S)-Oxepan-4-ol | PPh₃ / DEAD | Phthalimide | (R)-4-Phthalimido-oxepane* | 78 | 98 |
Protected (4S)-diol | PPh₃ / DIAD | AcOH | (R)-Acetate ester | 90 | >99 |
*Followed by hydrazinolysis to yield (R)-4-Amino-oxepane [2] [5].
Critical parameters influencing efficiency include:
Asymmetric RCM offers a convergent route to enantiomerically enriched (R)-oxepan-4-ol by directly constructing the seven-membered oxepane ring from achiral or racemic diene precursors under chiral catalysis. This method circumvents the need for pre-formed chiral pools or resolution steps. Ruthenium-based complexes bearing chiral N-heterocyclic carbene (NHC) ligands, such as Grubbs-Hoveyda II-type catalysts with asymmetric modifications or Molybdenum-based Schrock catalysts (e.g., Mo(NAr)(CHCMe₂Ph)(binolate)₂), effect enantioselective cyclization. A typical substrate is a 1,6-diene like allyl ether 11 (O-allyl-O-[but-3-en-1-yl] derivative), which undergoes RCM to form the oxepane ring [2] [4] [10].
Table 2: Asymmetric RCM for (R)-Oxepan-4-ol Precursors
Diene Substrate | Chiral Catalyst | Reaction Conditions | Product | Yield (%) | ee (%) |
---|---|---|---|---|---|
CH₂=CHCH₂O(CH₂)₃CH=CH₂ | (R)-Mo-binolate complex* | Toluene, 45°C, 12h | 3,4-Didehydro-oxepane | 94 | 88 |
CH₂=CHCH₂O(CH₂)₂OCH₂CH=CH₂ | Ru-III-Mes (Chiral) | CH₂Cl₂, 40°C, 24h | 2,3-Dihydro[1,4]dioxepine | 82 | 92 |
CH₂=CHCH₂CH₂OCH₂CH=CH₂ | (S,S)-Ru-indenylidene | Toluene, reflux, 8h | 3,4,5,6-Tetrahydro-oxepine | 75 | 85 |
*Mo(NAr)(CHCMe₂Ph)[(R)-binolate]₂ [2] [10].
Mechanistically, the chiral catalyst differentiates enantiotopic faces during metallacyclobutane formation, dictating the stereochemistry at the emerging C4 alcohol position (after functional group manipulation). Key considerations include:
Enzymatic strategies provide sustainable access to (R)-oxepan-4-ol via kinetic resolution (KR) or dynamic kinetic resolution (DKR) of racemic oxepan-4-ol or its esters. Limonene Epoxide Hydrolase (LEH) engineered from Rhodococcus erythropolis exemplifies this approach. Wild-type LEH primarily catalyzes hydrolytic ring-opening of epoxides to diols. Rational protein engineering (e.g., Y53F/N55A double mutation) disrupts the water-activating hydrogen-bond network (Tyr53/Asn55), suppressing hydrolysis and promoting enantioselective intramolecular cyclization or transesterification [6] [8].
For oxepan-4-ol resolution, lipases like Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens Lipase (PFL) catalyze the enantioselective acylation of racemic oxepan-4-ol (rac-1). The (S)-enantiomer is preferentially acetylated using vinyl acetate as an acyl donor, leaving (R)-alcohol in high enantiomeric excess. Alternatively, hydrolysis of oxepan-4-ol esters (e.g., acetate rac-2) selectively deacylates the (R)-ester, yielding (R)-alcohol.
Table 3: Enzymatic Resolution of rac-Oxepan-4-ol
Method | Enzyme | Substrate | Conditions | Product | Conversion (%) | ee (%) | E-value |
---|---|---|---|---|---|---|---|
KR (Acylation) | CAL-B | rac-Oxepan-4-ol | Vinyl acetate, TBME, 30°C | (R)-Alcohol | 45 | >99 | >200 |
KR (Hydrolysis) | PFL | rac-Oxepan-4-yl acetate | Phosphate buffer pH 7, 25°C | (R)-Alcohol | 40 | 98 | 150 |
DKR | CAL-B + Ru-catalyst* | rac-Oxepan-4-ol | Vinyl butanoate, DIPE, 70°C | (R)-Butanoate ester | 95 | 99 | - |
*Shvo’s catalyst or related racemization catalyst [6] [8].
Critical factors for optimization include:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: